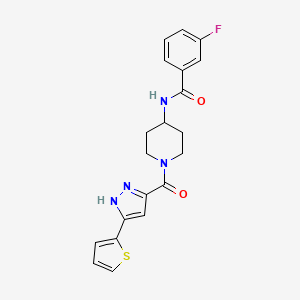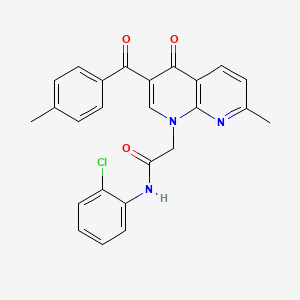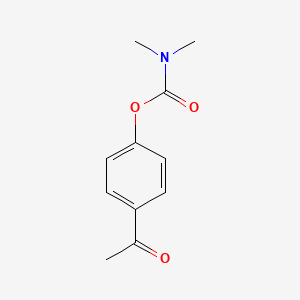
4-Acetylphenyl dimethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetylphenyl dimethylcarbamate is a carbamate derivative . It has a molecular formula of C11H13NO3 and a molecular weight of 207.23 .
Synthesis Analysis
The synthesis of 4-Acetylphenyl dimethylcarbamate involves various amines with dimethyl carbonate . The reaction of amines with organic carbonates such as dimethyl carbonate is an environmentally benign synthetic route to carbamate esters .Molecular Structure Analysis
The molecular structure of 4-Acetylphenyl dimethylcarbamate consists of a carbamate group attached to a phenyl ring with an acetyl group .Applications De Recherche Scientifique
Thermo-pH Responsive Polymers
One of the applications of 4-Acetylphenyl dimethylcarbamate is in the creation of thermo-pH responsive polymers . These polymers are designed to change their properties in response to changes in temperature and pH. The compound is used as a monomer in the synthesis of these polymers. The resulting polymers have potential applications in various fields, including bio-separation processes and the formation of responsive hydrogels .
Phase Transition Temperature of Polymers
4-Acetylphenyl dimethylcarbamate also plays a role in affecting the phase transition temperature of polymers . The compound’s hydrophilic/hydrophobic groups can influence the phase separation and the lower critical solution temperature of N-isopropylacrylamide, a common thermo-responsive polymer .
Synthesis of New Acrylate Monomers
The compound is used in the synthesis of new acrylate monomers . These monomers, in turn, are used in the production of various types of polymers. The synthesized monomers based on 4-acetylphenyl dimethylcarbamate have been used in the free radical polymerization of N-isopropylacrylamide, resulting in functional temperature-responsive terpolymers .
Influence on Glass Transition Temperature
The presence of 4-Acetylphenyl dimethylcarbamate in polymers can influence their glass transition temperatures . This property is crucial in determining the temperature at which a polymer transitions from a hard, glassy material to a soft, rubbery one.
Effect on Polymer Crystallinity
The compound can affect the degree of crystallinity of polymers . Crystallinity refers to the degree of structural order in a solid. In a crystal, the atoms or molecules are arranged in a well-ordered, repeating pattern extending in all three spatial dimensions.
Surface Morphology of Polymers
4-Acetylphenyl dimethylcarbamate can influence the surface morphology of polymers . This can be crucial in applications where the surface properties of a material play a significant role, such as in coatings, adhesives, and certain types of electronic devices.
Mécanisme D'action
Target of Action
It is known that carbamate esters, a class to which this compound belongs, often interact with various amines . The specific role of these targets would depend on the nature of the amines involved and their physiological functions.
Mode of Action
The compound’s interaction with its targets involves a process known as carbamoylation . This is a reaction between amines and organic carbonates like dimethyl carbonate, resulting in the formation of carbamate esters . The carbamoylation of linear primary aliphatic amines occurs with relatively high yields, while non-linear primary aliphatic amines and secondary aliphatic amines are less active in reaction with dimethyl carbonate .
Biochemical Pathways
The carbamoylation process, which this compound is involved in, is a key step in various biochemical pathways . Carbamate esters, the products of this process, have wide applications in the chemical industry and are important intermediates in the synthesis of pharmaceuticals and agrochemicals .
Pharmacokinetics
Factors such as solubility, stability, and molecular size can affect how well a compound is absorbed and distributed within the body, how it is metabolized, and how quickly it is excreted .
Result of Action
The carbamoylation process, which this compound is involved in, can lead to various molecular and cellular changes depending on the specific amines involved and the physiological context .
Action Environment
The action, efficacy, and stability of 4-Acetylphenyl dimethylcarbamate can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other chemicals or substances, and the specific physiological conditions within the body . .
Propriétés
IUPAC Name |
(4-acetylphenyl) N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(13)9-4-6-10(7-5-9)15-11(14)12(2)3/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOXLGLBCHWNCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80876407 |
Source


|
| Record name | N,N-DiMe-(4-acetyl-Ph)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80876407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetylphenyl dimethylcarbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 4-(4-{[(4-methoxybenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2398445.png)
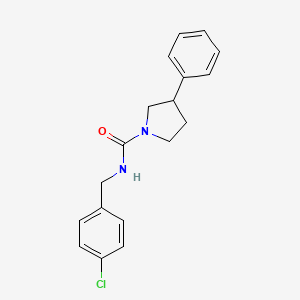
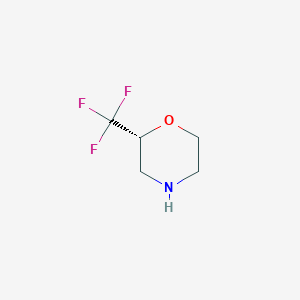
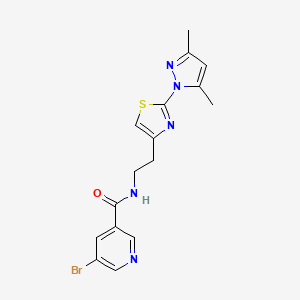
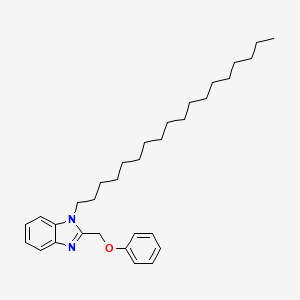
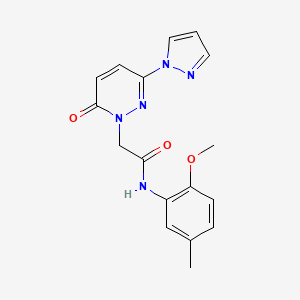
![2-[(1-Methylpyrazol-3-yl)carbonylamino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2398456.png)
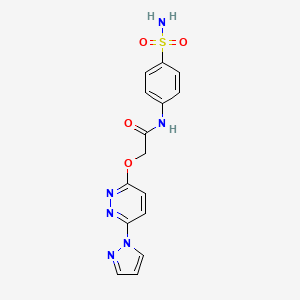
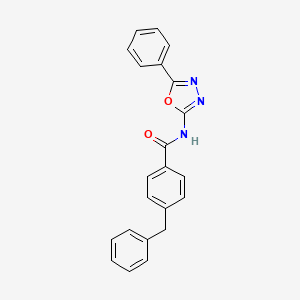
![3-[(1-Cyclopentylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2398462.png)
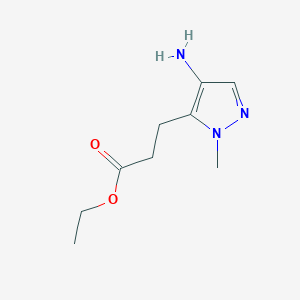
![8-Methyl-5-propan-2-yl-2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2398466.png)
